molecular formula C16H17ClN2O2S2 B2858911 2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 921775-86-2

2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2858911
CAS RN: 921775-86-2
M. Wt: 368.89
InChI Key: RCDCXADGBHOJID-UHFFFAOYSA-N
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Description

“2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C11H9ClN2O2S2 and a molecular weight of 300.78. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains a chloroacetamido group attached to the thiophene ring.


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of this compound are not detailed in the available data.

Scientific Research Applications

Synthesis and Characterization

Studies have been dedicated to synthesizing and characterizing novel compounds that incorporate the thiophene moiety, which is structurally related to the compound . For instance, a study by Sailaja Rani Talupur et al. (2021) focused on synthesizing a series of compounds for antimicrobial evaluation and docking studies, illustrating the compound's versatility as a precursor for pharmaceutical research Talupur et al., 2021. Another example is the work by R. Mohareb et al. (2004), which explored the synthesis of thiophenylhydrazonoacetates from a similar thiophene derivative, further expanding the chemical utility of such structures in heterocyclic synthesis Mohareb et al., 2004.

Biological Activities

Research has also delved into the biological activities of derivatives of thiophene compounds, with studies revealing their potential as anti-inflammatory, antimicrobial, and anticancer agents. For example, M. A. Radwan et al. (2009) investigated 5-substituted benzo[b]thiophene derivatives, demonstrating potent anti-inflammatory activity Radwan et al., 2009. Additionally, A. Atta and E. Abdel‐Latif (2021) synthesized new thiophene derivatives with notable anticancer activity, showcasing the therapeutic relevance of these compounds Atta & Abdel‐Latif, 2021.

Antitumor Evaluation

The antitumor evaluation of novel heterocyclic compounds derived from thiophene analogs, as investigated by H. Shams et al. (2010), highlights the compound's importance in developing new cancer treatments. These studies demonstrate significant inhibitory effects against various cancer cell lines, indicating the compound's potential as a base for antitumor agents Shams et al., 2010.

Future Directions

Thiophene and its derivatives have shown promising applications in the field of medicinal chemistry, making them a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes of thiophene derivatives with more effective pharmacological activity .

properties

IUPAC Name

2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S2/c1-8-2-4-10-11(6-8)23-16(14(10)15(18)21)19-13(20)7-9-3-5-12(17)22-9/h3,5,8H,2,4,6-7H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDCXADGBHOJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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